N-[1-(3-Methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine
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Overview
Description
N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine typically involves multi-step organic reactions. One common method includes the use of isoquinoline as a starting material, which undergoes a series of reactions including alkylation, cyclization, and amination. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene .
Industrial Production Methods
In an industrial setting, the production of N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in toluene.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and block its activity, thereby modulating a particular signaling pathway .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Known for its kinase inhibitory activity.
Isoquinoline derivatives: Such as those used in the synthesis of alkaloids and other bioactive molecules.
Uniqueness
N-(1-Isopentylpyrrolidin-3-yl)isoquinolin-5-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its isopentyl group and pyrrolidine ring contribute to its unique binding properties and reactivity compared to other isoquinoline derivatives .
Properties
CAS No. |
919120-72-2 |
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Molecular Formula |
C18H25N3 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[1-(3-methylbutyl)pyrrolidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C18H25N3/c1-14(2)7-10-21-11-8-16(13-21)20-18-5-3-4-15-12-19-9-6-17(15)18/h3-6,9,12,14,16,20H,7-8,10-11,13H2,1-2H3 |
InChI Key |
UXMUTUJWYRULJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCC(C1)NC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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